molecular formula C16H20N2O2 B2757511 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide CAS No. 898463-46-2

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide

Cat. No.: B2757511
CAS No.: 898463-46-2
M. Wt: 272.348
InChI Key: ZRCGWKVPDZVEOH-UHFFFAOYSA-N
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Description

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is a complex organic compound featuring a fused bicyclic ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide typically involves multi-step organic reactions. One common approach includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen or carbon atoms in the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups onto the indole ring.

Scientific Research Applications

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Specific pathways and targets are still under investigation, but the compound’s structure suggests it could interact with proteins involved in signal transduction or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)pivalamide is unique due to its specific fused ring system and pivalamide group, which may confer distinct biological properties and reactivity compared to other indole derivatives.

Properties

IUPAC Name

2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)15(20)17-12-7-10-5-4-6-18-13(19)9-11(8-12)14(10)18/h7-8H,4-6,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCGWKVPDZVEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C3C(=C1)CC(=O)N3CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320804
Record name 2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898463-46-2
Record name 2,2-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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